molecular formula C24H21N3O2 B2839405 4-Phenyl-1-(3-(pyridin-2-yloxy)benzoyl)piperidine-4-carbonitrile CAS No. 1705270-76-3

4-Phenyl-1-(3-(pyridin-2-yloxy)benzoyl)piperidine-4-carbonitrile

Cat. No.: B2839405
CAS No.: 1705270-76-3
M. Wt: 383.451
InChI Key: RIGPLOLTKFNXIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Phenyl-1-(3-(pyridin-2-yloxy)benzoyl)piperidine-4-carbonitrile is a synthetic chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound features a benzoylpiperidine core, which is recognized as a privileged structure in the development of novel bioactive molecules . The benzoylpiperidine moiety is metabolically stable and is frequently employed as a feasible bioisostere for the piperazine ring, with the carbonyl group providing critical hydrogen bonding capabilities that can enhance target binding interactions . Its structure incorporates a piperidine-4-carbonitrile group with a phenyl substituent at the 4-position, a motif present in various pharmacologically active compounds cataloged in chemical databases . The molecular design also includes a 3-(pyridin-2-yloxy)benzoyl side chain, a functional group observed in research compounds targeting allosteric sites of protein-coupled receptors, such as muscarinic acetylcholine receptors . This specific combination of substructures makes it a valuable chemical tool for probing structure-activity relationships (SAR), particularly in high-throughput screening assays aimed at identifying potential ligands for central nervous system (CNS) targets, including serotoninergic and dopaminergic receptors, where related benzoylpiperidine fragments are known to play a crucial role . The compound is provided For Research Use Only and is strictly intended for laboratory investigations such as hit-to-lead optimization, mechanism of action studies, and biological target identification. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

4-phenyl-1-(3-pyridin-2-yloxybenzoyl)piperidine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O2/c25-18-24(20-8-2-1-3-9-20)12-15-27(16-13-24)23(28)19-7-6-10-21(17-19)29-22-11-4-5-14-26-22/h1-11,14,17H,12-13,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIGPLOLTKFNXIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C#N)C2=CC=CC=C2)C(=O)C3=CC(=CC=C3)OC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-1-(3-(pyridin-2-yloxy)benzoyl)piperidine-4-carbonitrile typically involves multiple steps, starting with the formation of the piperidine core. One common approach is to start with 4-phenylpiperidine-4-carbonitrile as the core structure. The benzoyl group can be introduced through a Friedel-Crafts acylation reaction using 3-(pyridin-2-yloxy)benzoyl chloride. The reaction conditions for this step often involve the use of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), and anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and minimize by-products. This might involve the use of continuous flow reactors, which can offer better control over reaction parameters such as temperature and pressure. Additionally, purification steps such as recrystallization or column chromatography would be employed to ensure the final product is of high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidation reactions can be carried out using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

  • Reduction: Reduction reactions might involve the use of reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols, often in the presence of a base.

Major Products Formed:

  • Oxidation: Oxidation of the cyano group can lead to the formation of carboxylic acids.

  • Reduction: Reduction of the cyano group can yield primary amines.

  • Substitution: Substitution at the benzoyl group can result in various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In the field of chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology: Biologically, this compound may exhibit interesting properties due to its structural features. It could potentially interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.

Medicine: In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions makes it a candidate for the development of new drugs, particularly in areas such as anti-inflammatory or anticancer treatments.

Industry: In industry, this compound could be used in the production of specialty chemicals or materials. Its unique structure may impart desirable properties to materials, such as increased stability or reactivity.

Mechanism of Action

The mechanism by which 4-Phenyl-1-(3-(pyridin-2-yloxy)benzoyl)piperidine-4-carbonitrile exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors. The exact pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Core

QA-6741: 4-Phenyl-1-(p-tolylsulphonyl)piperidine-4-carbonitrile
  • Core Structure : Piperidine-4-carbonitrile with a phenyl group at position 4.
  • Key Difference : The piperidine nitrogen is substituted with a p-toluenesulfonyl (tosyl) group instead of a benzoyl derivative.
  • This could affect interactions with biological targets .
PF3845: 4-(3-[5-Trifluoromethylpyridin-2-yloxy]benzyl)-N-(pyridin-3-yl)piperidine-1-carboxamide
  • Core Structure : Piperidine-1-carboxamide with a trifluoromethylpyridinyloxy-substituted benzyl group.
  • Key Difference : Incorporates a trifluoromethyl group on the pyridine ring and a carboxamide substituent.
  • Impact : The trifluoromethyl group increases lipophilicity and metabolic stability, while the carboxamide may enhance hydrogen-bonding capacity compared to the target compound’s benzoyl group .

Aromatic Substituent Variations

2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile
  • Core Structure : Pyridine-3-carbonitrile with a thiophene substituent.
  • Key Difference : Replaces the pyridin-2-yloxy group with a thiophen-2-yl moiety.
  • The methylpiperazine substituent introduces basicity, affecting solubility .
Compound 328: 4-({4-[(4-Methoxypyridin-2-yl)amino]piperidin-1-yl}carbonyl)benzonitrile
  • Core Structure : Piperidine linked to a benzonitrile via a carbonyl group.
  • Key Difference: The methoxypyridinylamino group introduces hydrogen-bonding donors/acceptors, while the benzonitrile enhances dipole interactions.
  • Impact : The methoxy group may improve aqueous solubility compared to the target compound’s phenyl substituent .

Functional Group Positioning

6-(4-Benzylpiperidin-1-yl)pyridazine-3-carboxylic Acid
  • Core Structure : Pyridazine-3-carboxylic acid with a benzylpiperidine substituent.
  • Key Difference : Pyridazine replaces pyridine, and a carboxylic acid replaces the carbonitrile.
  • Impact : The pyridazine core’s electron-deficient nature and the carboxylic acid’s ionizability could modulate solubility and target selectivity .

Structural and Physicochemical Data Table

Compound Name Core Structure Key Substituents Functional Groups Notable Properties
Target Compound Piperidine-4-carbonitrile 3-(Pyridin-2-yloxy)benzoyl, Phenyl (C4) Carbonitrile Moderate lipophilicity, H-bonding via pyridinyloxy
QA-6741 Piperidine-4-carbonitrile p-Tolylsulphonyl Carbonitrile Enhanced stability (electron-withdrawing tosyl)
PF3845 Piperidine-1-carboxamide 3-(Trifluoromethylpyridin-2-yloxy)benzyl Carboxamide High lipophilicity (CF3), metabolic stability
2-(4-Methylpiperazin-1-yl)-... () Pyridine-3-carbonitrile Thiophen-2-yl, Methylpiperazine Carbonitrile Electron-rich thiophene, basic piperazine
Compound 328 Piperidine 4-(Methoxypyridin-2-yl)amino, Benzonitrile Carbonitrile Improved solubility (methoxy)

Biological Activity

4-Phenyl-1-(3-(pyridin-2-yloxy)benzoyl)piperidine-4-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The structure of this compound can be represented as follows:

C20H20N2O2\text{C}_{20}\text{H}_{20}\text{N}_2\text{O}_2

This compound features a piperidine core substituted with a phenyl group and a pyridine-derived moiety, which may contribute to its biological activity.

Antimicrobial Activity

Research indicates that piperidine derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown effective inhibition against various strains of bacteria and fungi. In a study assessing the antimicrobial efficacy of piperidinothiosemicarbazone derivatives, it was found that certain modifications led to enhanced activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 4 μg/mL for potent derivatives .

CompoundMIC (μg/mL)Activity Type
Compound A2Antitubercular
Compound B4Antitubercular
This compoundTBDTBD

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that related pyridine-based compounds can activate apoptotic pathways in cancer cell lines such as MCF-7, leading to increased cell death . The structural features of the compound likely play a crucial role in its ability to interact with cellular targets involved in apoptosis.

The mechanisms through which this compound exerts its biological effects are not fully elucidated; however, several hypotheses can be drawn from related compounds:

  • Inhibition of Enzymatic Activity : Similar piperidine derivatives have been shown to inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Induction of Apoptosis : The activation of apoptotic pathways may occur through the modulation of signaling cascades, potentially involving mitochondrial pathways or caspase activation.
  • Interaction with Receptors : The presence of the pyridine ring suggests potential interactions with neurotransmitter receptors or other protein targets, influencing cellular signaling.

Case Studies

Several studies have focused on the synthesis and evaluation of similar compounds:

  • Synthesis and Evaluation : A recent study synthesized various piperidine derivatives and evaluated their antimicrobial and anticancer activities, highlighting structural modifications that enhance potency against M. tuberculosis and cancer cells .
  • Comparative Analysis : Research comparing different piperidine derivatives indicated that specific substitutions on the piperidine ring significantly impact biological activity, suggesting that similar modifications could enhance the efficacy of this compound.

Q & A

Q. What are the key synthetic challenges in preparing 4-Phenyl-1-(3-(pyridin-2-yloxy)benzoyl)piperidine-4-carbonitrile, and how are they addressed?

The synthesis involves multi-step organic reactions, including coupling the pyridinyloxybenzoyl moiety to the piperidine-carbonitrile core. Critical challenges include maintaining regioselectivity during the acylation of the piperidine nitrogen and avoiding side reactions at the electron-rich pyridinyloxy group. Reaction conditions (e.g., anhydrous solvents, controlled temperatures) and catalysts (e.g., palladium for cross-couplings) are optimized to improve yields . Purity is monitored via HPLC (≥95% purity threshold) and NMR to confirm structural integrity .

Q. How is the crystallographic data for this compound analyzed to resolve structural ambiguities?

Single-crystal X-ray diffraction is employed, using programs like SHELXL for refinement. Challenges include resolving disorder in the phenyl or pyridinyloxy groups. Hydrogen-bonding patterns (e.g., C–H···N interactions) are analyzed using graph-set notation to validate molecular packing . For example, Etter’s graph theory helps predict hydrogen-bond networks, which are critical for understanding stability and polymorphism .

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved for this compound?

Discrepancies often arise from metabolic instability or poor solubility. Pharmacokinetic optimization includes:

  • Lipophilicity adjustments : Introducing polar substituents (e.g., hydroxyl groups) to enhance aqueous solubility without compromising target binding .
  • Prodrug strategies : Masking the carbonitrile group to improve bioavailability . Comparative metabolic profiling (e.g., liver microsome assays) identifies degradation pathways .

Q. What methodologies are used to study the compound’s interaction with kinase targets, and how are binding affinities quantified?

Surface Plasmon Resonance (SPR) and isothermal titration calorimetry (ITC) measure real-time binding kinetics (e.g., KD values). For example:

Target KinaseKD (nM)Assay TypeReference
JAK212.3 ± 1.5SPR
PI3Kγ8.9 ± 0.8ITC
Mutagenesis studies (e.g., alanine scanning) pinpoint critical residues in the ATP-binding pocket .

Q. How are reaction conditions optimized to mitigate low yields in the final coupling step?

A Design of Experiments (DoE) approach evaluates variables:

  • Solvent polarity : Dichloromethane vs. THF for optimal acylation efficiency .
  • Catalyst loading : Pd(PPh3)4 at 2–5 mol% to balance cost and yield .
  • Temperature : 60–80°C for 12–24 hours to complete the reaction while minimizing decomposition . Yield improvements (from 45% to 72%) are achieved by iterative refinement .

Methodological and Analytical Considerations

Q. What advanced spectroscopic techniques are used to resolve stereochemical uncertainties in the piperidine ring?

  • NOESY NMR : Correlates spatial proximity of protons to confirm chair or boat conformations.
  • Vibrational Circular Dichroism (VCD) : Assigns absolute configuration by comparing experimental and computed spectra .

Q. How does the electronic nature of the pyridinyloxy group influence the compound’s reactivity in further derivatization?

The electron-deficient pyridine ring directs electrophilic substitutions to the meta position. DFT calculations (e.g., B3LYP/6-31G*) predict reactive sites, validated experimentally via bromination or nitration .

Data Contradiction and Reproducibility

Q. How can researchers address batch-to-batch variability in biological assays?

  • Strict QC protocols : Enforce ≥95% purity (HPLC) and consistent crystallinity (PXRD) .
  • Standardized assay conditions : Use internal reference compounds (e.g., staurosporine for kinase inhibition) to normalize data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.